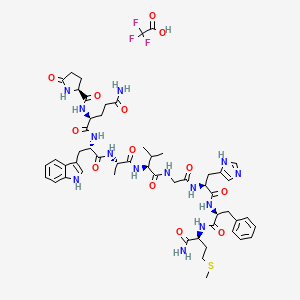

Litorin (trifluoroacetate salt)

Description

Properties

Molecular Formula |

C53H69F3N14O13S |

|---|---|

Molecular Weight |

1199.3 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C51H68N14O11S.C2HF3O2/c1-27(2)43(51(76)56-25-42(68)60-39(22-31-24-54-26-57-31)50(75)63-37(20-29-10-6-5-7-11-29)49(74)61-34(44(53)69)18-19-77-4)65-45(70)28(3)58-48(73)38(21-30-23-55-33-13-9-8-12-32(30)33)64-47(72)36(14-16-40(52)66)62-46(71)35-15-17-41(67)59-35;3-2(4,5)1(6)7/h5-13,23-24,26-28,34-39,43,55H,14-22,25H2,1-4H3,(H2,52,66)(H2,53,69)(H,54,57)(H,56,76)(H,58,73)(H,59,67)(H,60,68)(H,61,74)(H,62,71)(H,63,75)(H,64,72)(H,65,70);(H,6,7)/t28-,34-,35-,36-,37-,38-,39-,43-;/m0./s1 |

InChI Key |

VQCATNJVVYBYPQ-KJCVQWSBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Origin and Isolation of Litorin

Natural Biological Sources of Litorin (B1674895)

Litorin was first identified and isolated from the skin of the Australian green tree frog, Litoria aurea. nih.gov The skin of amphibians is a rich source of bioactive peptides, which serve various physiological functions for the animal.

Subsequent research has identified litorin-like peptides in the skin of various other amphibian species, particularly within the Phyllomedusa genus of leaf frogs. nih.gov For instance, methanol (B129727) extracts of the skin of Phyllomedusa burmeisteri have shown phyllolitorin-like activity, while extracts from Phyllomedusa hypochondrialis exhibit activity similar to rohdei-litorin. nih.gov Another litorin-like peptide, rohdei-litorin, was isolated from the skin of Phyllomedusa rohdei. nih.gov

The following table summarizes the natural biological sources of litorin and related peptides mentioned in the scientific literature.

| Species | Peptide | Family |

| Litoria aurea | Litorin | Bombesin-like |

| Phyllomedusa rohdei | Rohdei-litorin | Bombesin-litorin |

| Phyllomedusa burmeisteri | Phyllolitorin-like peptide | Litorin-like |

| Phyllomedusa hypochondrialis | Rohdei-litorin-like peptide | Litorin-like |

| Phyllomedusa trinitatis | Litorin-like peptide | Litorin-like |

Data from relevant scientific publications. nih.govnih.govnih.gov

Methodological Aspects of Litorin Isolation from Biological Matrices

The isolation of litorin from its natural biological sources, primarily amphibian skin, involves a multi-step process designed to extract and purify the peptide from a complex mixture of other molecules.

The initial step typically involves the extraction of peptides from the skin tissue. A common method is the use of methanol to create a crude extract. nih.gov This process effectively separates the peptides and other small molecules from the larger cellular components.

Following extraction, the crude mixture undergoes various purification steps. While the specific details for litorin's initial isolation are not extensively documented in all publications, the general procedures for peptide isolation from such biological matrices are well-established. These methods often include:

Chromatography: This is a fundamental technique for separating components of a mixture. Different types of chromatography that are commonly used for peptide purification include:

Gel Filtration Chromatography: Separates molecules based on their size.

Ion-Exchange Chromatography: Separates molecules based on their net charge.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly effective method for purifying peptides based on their hydrophobicity. This is often a final step to achieve high purity.

Enzymatic Digestion: In some cases, enzymes like carboxypeptidases and chymotrypsin (B1334515) may be used to analyze the amino acid sequence of the isolated peptide, which is a crucial step in its characterization. nih.gov

The following table outlines the general methodological steps for isolating peptides like litorin from biological sources.

| Step | Method | Purpose |

| 1. Extraction | Methanol extraction | To obtain a crude extract of peptides from the biological tissue. |

| 2. Purification | Various chromatographic techniques (e.g., gel filtration, ion-exchange, RP-HPLC) | To separate the target peptide from other molecules in the crude extract. |

| 3. Characterization | Amino acid analysis, sequencing (e.g., using enzymatic digestion) | To determine the amino acid composition and sequence of the purified peptide. nih.gov |

This table represents a generalized workflow for peptide isolation from biological matrices.

Chemical Synthesis and Analog Design Strategies for Litorin

Solid-Phase Peptide Synthesis Methodologies for Litorin (B1674895) and its Analogs

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical production of peptides like Litorin. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comyoutube.com This approach simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing steps. bachem.com

Fmoc-Protected Strategy Applications

The most widely used method for SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) strategy. nih.govaltabioscience.com This approach offers milder reaction conditions compared to the older t-butyloxycarbonyl (Boc) method, which requires the repeated use of strong acids for deprotection and hazardous reagents like hydrogen fluoride (B91410) (HF) for final cleavage. nih.govaltabioscience.com The Fmoc group is stable to acids but is readily removed by a base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). nih.gov

The synthesis of Litorin via the Fmoc/tBu strategy would proceed as follows:

Resin Selection : To obtain the C-terminal amide (Met-NH₂) characteristic of Litorin, a Rink Amide resin is commonly used. The synthesis begins with the first amino acid, Methionine, coupled to this solid support.

Amino Acid Coupling Cycles : The peptide is assembled from the C-terminus to the N-terminus. Each cycle consists of two main steps:

Deprotection : The Fmoc group from the last coupled amino acid on the resin is removed with a piperidine solution to expose a free alpha-amino group.

Coupling : The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Phe-OH) is activated by a coupling reagent (such as HCTU or DIC/Oxyma) and added to the resin, forming a new peptide bond.

Side-Chain Protection : The reactive side chains of amino acids are protected with acid-labile groups (e.g., Trityl (Trt) for Histidine, tert-butyl (tBu) for Glutamine) that remain intact during the base-mediated Fmoc removal but are cleaved during the final step.

N-Terminal Modification : The N-terminal pyroglutamic acid of Litorin is typically formed from its precursor, Glutamine (Gln). Following the coupling of the final amino acid (Fmoc-Gln-OH) and subsequent Fmoc deprotection, the free N-terminal amino group of Glutamine undergoes an intramolecular cyclization reaction, often facilitated by the acidic conditions of the cleavage step, to form the stable pyroglutamyl ring.

This iterative process is repeated for each amino acid in the Litorin sequence, as detailed in the table below.

| Step | Amino Acid to Couple | Protected Form | Key Reagents |

| 1 | Methionine | Fmoc-Met-OH | Rink Amide Resin, DIC, Oxyma |

| 2 | Phenylalanine | Fmoc-Phe-OH | Piperidine, DIC, Oxyma |

| 3 | Histidine | Fmoc-His(Trt)-OH | Piperidine, DIC, Oxyma |

| 4 | Glycine (B1666218) | Fmoc-Gly-OH | Piperidine, DIC, Oxyma |

| 5 | Valine | Fmoc-Val-OH | Piperidine, DIC, Oxyma |

| 6 | Alanine | Fmoc-Ala-OH | Piperidine, DIC, Oxyma |

| 7 | Tryptophan | Fmoc-Trp(Boc)-OH | Piperidine, DIC, Oxyma |

| 8 | Glutamine | Fmoc-Gln(Trt)-OH | Piperidine, DIC, Oxyma |

This table illustrates the sequence of coupling reactions for the synthesis of Litorin using Fmoc-SPPS.

Considerations for Peptide Cleavage and Purification

Once the full-length peptide has been assembled on the solid support, it must be cleaved from the resin and all side-chain protecting groups must be removed. For the Fmoc/tBu strategy, this is typically accomplished in a single step using a strong acid cocktail.

Trifluoroacetic acid (TFA) is the primary reagent for this process. novoprolabs.comaltabioscience.com The crude peptide is treated with a cleavage mixture, commonly containing TFA and various scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, ethanedithiol (EDT)) to capture the reactive cationic species generated from the cleavage of the protecting groups, thus preventing side reactions with sensitive residues like Tryptophan and Methionine. The use of TFA results in the peptide being isolated as a trifluoroacetate (B77799) salt. novoprolabs.com

Following cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and dried. The resulting product is a mixture containing the desired full-length peptide along with various impurities.

| Impurity Type | Description | Origin |

| Truncated Peptides | Sequences missing one or more amino acids. | Incomplete coupling or deprotection steps during SPPS. |

| Deletion Peptides | Sequences lacking a single amino acid internally. | Steric hindrance during a coupling step. |

| Modified Peptides | Peptides with unintended chemical modifications (e.g., oxidation of Met). | Occurs during synthesis or cleavage if scavengers are insufficient. |

| Racemized Peptides | Peptides containing D-amino acids instead of the intended L-amino acids. | Can occur during amino acid activation, especially with Histidine. |

This table outlines common impurities encountered during SPPS of Litorin.

Purification of the crude Litorin peptide is almost exclusively performed using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the peptide from impurities based on hydrophobicity, yielding a highly purified product. The identity and purity of the final peptide are confirmed using analytical techniques such as mass spectrometry and analytical HPLC.

Rational Design Approaches for Litorin Analog Development

The development of Litorin analogs aims to improve its pharmacological properties, such as stability, receptor affinity, and selectivity. Rational design involves making specific, targeted changes to the peptide's structure.

Terminal Homologation Strategies for Peptide Stability Enhancement

The termini of peptides are particularly susceptible to degradation by exopeptidases. Litorin's native structure already incorporates protective features: the N-terminal pyroglutamic acid prevents degradation by aminopeptidases, and the C-terminal amide group protects against carboxypeptidases. sigmaaldrich.comjpt.com

Further strategies to enhance stability involve terminal homologation, which is the extension of the N- or C-terminus. nih.govnih.gov

N-Terminal Modification : Acetylation of the N-terminus is a common strategy to mimic a natural protein structure and block enzymatic degradation. sigmaaldrich.com For Litorin, this would involve replacing the pGlu residue. Another approach is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, which can improve solubility and prolong the peptide's half-life in circulation.

C-Terminal Modification : While Litorin is already amidated, other modifications like conjugation to fatty acids (lipidation) can be introduced. This increases the peptide's affinity for cell membranes and can enhance its cell permeability. sigmaaldrich.com

Incorporation of Non-Natural Amino Acids (e.g., β-Amino Acids) in Litorin Analogs

Incorporating amino acids not found in the standard genetic code is a powerful tool for creating peptides with novel properties. nih.govbiosyn.com These non-natural amino acids can introduce new functionalities, enforce specific conformations, and, most importantly, increase resistance to proteolytic degradation. youtube.com

One major class of non-natural amino acids used in analog design is β-amino acids. Unlike standard α-amino acids, β-amino acids have an additional carbon atom between the amino and carboxyl groups. nih.gov Peptides containing β-amino acids often adopt unique secondary structures and are highly resistant to degradation by proteases, which are specific for peptide bonds between α-amino acids. nih.gov The synthesis of a Litorin analog with one or more β-amino acids would follow standard SPPS protocols, using commercially available Fmoc-protected β-amino acid building blocks.

Site-Specific Amino Acid Substitutions and Derivatizations

Replacing specific amino acids in the Litorin sequence can have a profound impact on its binding to G-protein coupled receptors, such as the Gastrin-Releasing Peptide receptor (GRPR). nih.gov Structure-activity relationship (SAR) studies involve creating a series of analogs with single amino acid substitutions to probe the role of each residue. nih.gov

For Litorin, the C-terminal region is known to be crucial for receptor binding and activation, a common feature among bombesin-like peptides. mdpi.com

| Position | Original Residue | Example Substitution | Rationale for Substitution |

| 1 | pGlu | Acetyl-Gln | Investigate the role of the cyclic N-terminus. |

| 3 | Trp | α-methyl-Trp | Enhance metabolic stability within the pharmacophore. mdpi.com |

| 7 | His | Arg, Lys | Alter charge and study its effect on receptor interaction. |

| 8 | Phe | Tyr, Nal | Probe the importance of the aromatic ring and hydrophobicity. |

| 9 | Met | Nle (Norleucine) | Prevent oxidation and study the role of the sulfur atom. |

This table provides examples of rational site-specific substitutions in the Litorin sequence to create analogs with potentially altered properties.

Derivatization involves the chemical modification of an amino acid's side chain. For instance, selective labeling of the Tryptophan residue with a fluorescent probe could be used to study the peptide's interaction with membranes or receptors without significantly altering its biological activity. nih.gov Such modifications are essential tools for elucidating the molecular mechanisms of Litorin's action.

Receptor Pharmacology of Litorin

Litorin's Agonistic Activity at Bombesin (B8815690) Receptors

Litorin (B1674895) functions as an agonist at bombesin receptors, mimicking the action of the endogenous mammalian ligands, gastrin-releasing peptide (GRP) and neuromedin B (NMB). medchemexpress.commedchemexpress.com Its activation of these G protein-coupled receptors initiates a cascade of intracellular signaling events. genscript.comeurofinsdiscovery.com Studies have demonstrated that the activation of human bombesin receptor subtypes, including those targeted by Litorin, leads to the activation of phospholipase C. doi.org This agonistic action is responsible for a range of physiological responses, such as the stimulation of smooth muscle contraction and various glandular secretions. medchemexpress.com

The bombesin receptor family in mammals comprises three main subtypes: the neuromedin B receptor (NMB-R or BB1), the gastrin-releasing peptide receptor (GRP-R or BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3). genscript.comnih.gov Litorin exhibits a broad-spectrum agonist profile, with notable activity at the BB1 and BB2 subtypes. Research indicates that Litorin possesses stronger binding affinities for both BB1 and BB2 receptors compared to bombesin (BN), the prototypical peptide of this family. nih.gov While Litorin and its analogs are high-affinity ligands for the human GRP-R, they generally exhibit less selectivity between the receptor subtypes than endogenous peptides like GRP or NMB. nih.gov

Interaction Profile with Gastrin-Releasing Peptide Receptors (GRP-R)

Litorin demonstrates a significant interaction with the gastrin-releasing peptide receptor (GRP-R, BB2). This receptor is frequently overexpressed on the surface of various cancer cells, making it a key target for imaging and therapeutic strategies using bombesin analogs like Litorin. medchemexpress.commdpi.comnih.gov The agonistic nature of Litorin at GRP-R is well-documented. In murine Swiss 3T3 cells, which express GRP-R, Litorin potently stimulates DNA synthesis (measured by ³H-Thymidine incorporation) with a half-maximal effective concentration (EC₅₀) of 2.3 nM. medchemexpress.com This demonstrates a high potency for activating the receptor and initiating downstream mitogenic signaling pathways.

Potency of Litorin at the Gastrin-Releasing Peptide Receptor (GRP-R)

| Compound | Assay | Cell Line | EC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Litorin | ³H-Thymidine Incorporation | Murine Swiss 3T3 | 2.3 | medchemexpress.com |

Competitive Radioligand Binding Assays with Litorin and its Analogs

Competitive radioligand binding assays are a standard method for determining the binding affinity of a ligand for a receptor. nih.govgiffordbioscience.comcreative-bioarray.com These experiments measure the ability of an unlabeled compound, such as Litorin, to displace a radiolabeled ligand from the receptor. The resulting inhibition constant (Kᵢ) or dissociation constant (KᏧ) is a measure of the unlabeled ligand's binding affinity.

Studies using dispersed acini from guinea pig pancreas, which possess GRP receptors, have characterized Litorin's binding affinity. In a competitive binding assay using ¹²⁵I-labeled [Tyr⁴]bombesin as the radioligand, Litorin was found to inhibit the binding of the tracer with a dissociation constant (KᏧ) of 40 nM. nih.gov For comparison, bombesin itself exhibited a KᏧ of 4 nM in the same assay system, indicating a roughly tenfold higher affinity for the receptor under these conditions. nih.gov

Furthermore, an analog of Litorin, [D-Phe¹,Leu⁸,⁹]Litorin, was shown to inhibit the binding of ¹²⁵I-[Tyr⁴]BN to murine Swiss 3T3 cells with an inhibition constant (Kᵢ) of 5.1 nM, demonstrating that modifications to the peptide structure can significantly influence binding affinity. medchemexpress.com

Preclinical Cellular and Molecular Mechanisms of Litorin Action

Modulation of Cell Proliferation by Litorin (B1674895) in Murine Cell Lines

The primary method for quantifying the mitogenic effect of Litorin and bombesin (B8815690) in murine cell lines is the [³H]thymidine incorporation assay. pnas.orgpnas.orgphysiology.org This technique directly measures the rate of DNA synthesis, a hallmark of the S-phase of the cell cycle, by tracking the amount of radiolabeled thymidine (B127349) incorporated into the newly synthesized DNA of proliferating cells. pnas.org Studies consistently show that bombesin, an effect mimicked by Litorin, stimulates [³H]thymidine incorporation in a dose-dependent manner in quiescent Swiss 3T3 cells after a lag period of approximately 12-14 hours. nih.govbohrium.comphysiology.org

The table below summarizes representative data on the stimulation of DNA synthesis by bombesin in Swiss 3T3 cells, as measured by [³H]thymidine incorporation.

| Agonist | Concentration (nM) | Condition | [³H]Thymidine Incorporation (% of Maximal Response) |

| Bombesin | 1 | Serum-Free | ~50% |

| Bombesin | 3 | Serum-Free | ~100% |

| Bombesin | 0.3 | + Insulin | ~50% |

| Bombesin | 1.5 | + Insulin | ~76% (of cells entering S-phase) |

This table is a composite representation based on findings from multiple studies. nih.govpnas.org

Elucidation of Intracellular Signal Transduction Pathways Activated by Litorin

The mitogenic and secretory actions of Litorin are initiated by its binding to specific receptors on the cell surface, which triggers a cascade of intracellular signaling events. This process involves the activation of G protein-coupled receptors and the subsequent generation of key secondary messenger molecules.

The receptor for Litorin and bombesin is a member of the G protein-coupled receptor (GPCR) superfamily. nih.govub.edu Upon peptide binding, the receptor undergoes a conformational change that allows it to interact with and activate a specific class of heterotrimeric G proteins, namely the Gq/11 family. nih.govnih.govresearchgate.net This activation is characterized by the exchange of GDP for GTP on the Gα subunit (Gαq), causing it to dissociate from the βγ subunit complex. nih.gov The activated Gαq subunit then serves as the proximate activator for the primary effector enzyme in this pathway, phospholipase C. nih.govnih.govnih.gov Evidence for this coupling includes the potentiation of Litorin/bombesin effects by GTP analogues and the inhibition of downstream signals by antagonists that act at the receptor-G protein interface. nih.govnih.gov

The activation of the Gq/11-phospholipase C (PLC) axis by Litorin leads directly to the generation of two critical secondary messengers. nih.gov Activated PLC catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into inositol (B14025) 1,4,5-trisphosphate (IP₃) and sn-1,2-diacylglycerol (DAG). nih.govnih.gov

Inositol 1,4,5-trisphosphate (IP₃): As a small, water-soluble molecule, IP₃ rapidly diffuses through the cytoplasm to bind to specific IP₃ receptors on the endoplasmic reticulum, which function as ligand-gated Ca²⁺ channels. nih.gov This binding triggers the release of stored calcium into the cytosol, causing a rapid but transient spike in intracellular free calcium concentration. nih.gov This calcium signal is a crucial component of the cellular response to Litorin.

Diacylglycerol (DAG): Being lipid-soluble, DAG remains in the plasma membrane where it functions as a docking site and activator for protein kinase C (PKC). nih.govnih.gov The increase in DAG levels following bombesin stimulation is biphasic; an initial, transient phase mirrors the production of IP₃, followed by a more sustained second phase, which is critical for the long-term activation of PKC isotypes. nih.govnih.gov This sustained PKC activation is integral to the mitogenic signal. nih.gov

The table below summarizes the typical kinetics of secondary messenger production in Swiss 3T3 cells following stimulation with bombesin.

| Secondary Messenger | Time to Peak Level | Duration | Primary Downstream Effect |

| Inositol 1,4,5-trisphosphate (IP₃) | < 10-15 seconds | Transient (returns to basal by ~30-60s) | Release of intracellular Ca²⁺ |

| sn-1,2-Diacylglycerol (DAG) | Biphasic: Initial peak < 30s; Sustained phase > 5 min | Sustained | Activation of Protein Kinase C (PKC) |

This table is compiled from data reported in studies on bombesin-stimulated Swiss 3T3 cells. nih.govnih.gov

In Vitro Studies on Litorin's Influence on Cellular Secretory Functions

In addition to its proliferative effects, the bombesin peptide family, including Litorin, potently stimulates exocrine secretion in various tissues. A classic in vitro model for this function is the isolated pancreatic acinus preparation from rats and mice. nih.gov In this system, bombesin causes a rapid, dose-dependent increase in the secretion of the digestive enzyme amylase. nih.gov This secretory response is tightly linked to the same signal transduction pathway that mediates mitogenesis, involving membrane depolarization and an increase in cytosolic free calcium concentration, consistent with the activation of the PLC-IP₃-Ca²⁺ cascade. nih.gov The dose-response relationship for amylase release closely mirrors that for the electrophysiological changes and for mitogenesis, with detectable effects occurring at picomolar concentrations and maximal stimulation at nanomolar concentrations. nih.gov

The table below illustrates the dose-dependent effect of bombesin on amylase secretion from isolated pancreatic acini.

| Bombesin Concentration | Amylase Secretion (Relative to Maximum) |

| ~30 pM | Detectable Onset |

| ~1 nM | Half-Maximal (EC₅₀) |

| ~10 nM | Maximal Effect |

Data is based on findings from in vitro studies using rat and mouse pancreatic acini. nih.gov

Preclinical Physiological Investigations of Litorin in Animal Models

Modulation of Smooth Muscle Contraction in Experimental Systems

In vivo studies have demonstrated that Litorin (B1674895) stimulates the contraction of smooth muscle. medchemexpress.com The mechanism underlying this effect is linked to its interaction with the bombesin (B8815690) receptor family, which includes G protein-coupled receptors known to be involved in smooth muscle contraction. medchemexpress.comacs.org The activation of these receptors by peptides like Litorin initiates a cascade of intracellular signaling events that ultimately lead to muscle cell contraction. nih.govsciencedaily.com While the general effect is established, detailed dose-response studies in various specific smooth muscle preparations from different animal models are a continuing area of research.

Regulation of Gastrointestinal Secretions by Litorin in Animal Studies

Litorin has been shown to be a potent stimulant of various gastrointestinal secretions in in vivo experiments. medchemexpress.com Its actions mimic those of bombesin and gastrin-releasing peptide (GRP), which are known to play significant roles in regulating the release of digestive juices. nih.govnih.gov

Preclinical studies in animal models, particularly dogs, have established that bombesin-like peptides, including Litorin, are powerful stimulants of both gastrin release and, consequently, gastric acid secretion. medchemexpress.comnih.gov The administration of bombesin has been shown to cause a significant and rapid increase in plasma gastrin levels, which in turn stimulates the secretion of hydrochloric acid (HCl) from parietal cells in the stomach lining. nih.gov This effect is dose-dependent and is substantially diminished after the surgical removal of the stomach antrum, the primary site of gastrin-producing G cells, confirming the mediating role of gastrin in this process. nih.gov The gastrin pathway is recognized as a primary stimulatory route for gastric acid secretion. nih.gov

Table 1: Effect of Bombesin (a Litorin-like peptide) on Gastric Secretion in Dogs

| Parameter | Effect of Bombesin Administration | Animal Model |

| Plasma Gastrin Levels | Significant increase | Dog nih.gov |

| Gastric Fluid Volume | Significant increase | Dog nih.gov |

| Gastric HCl Secretion | Significant increase | Dog nih.gov |

| Gastric pH | Significant decrease | Dog nih.gov |

Litorin's influence extends to the exocrine pancreas. Studies using dispersed acinar cells from the guinea pig pancreas have shown that Litorin stimulates the secretion of amylase, a key digestive enzyme. nih.gov This action is mediated through its binding to a single class of high-affinity receptors on the pancreatic acinar cells, the same receptors that bind bombesin and [Tyr(4)]bombesin. nih.gov Interestingly, there is a discrepancy between the concentration required for receptor binding and that needed for a biological response; maximal stimulation of amylase secretion is achieved when only about 25% of the receptors are occupied. nih.gov Litorin is less potent than bombesin in this system. nih.gov

Table 2: Comparative Potency of Litorin and Related Peptides on Guinea Pig Pancreatic Acinar Cells

| Peptide | Kd for Receptor Binding (nM) | Relative Potency for Amylase Secretion |

| [Tyr(4)]bombesin | 2 | Highest |

| Bombesin | 4 | Intermediate |

| Litorin | 40 | Lowest |

Data sourced from Jensen et al. nih.gov

Preclinical Studies on Litorin's Influence on Nutrient Processing

Investigations into the broader metabolic effects of Litorin have indicated an influence on nutrient handling. In vivo experiments have reported that Litorin suppresses "nutriment," suggesting a role in modulating nutrient absorption or metabolism, though the precise mechanisms and implications of this finding require further detailed investigation. medchemexpress.com

Exploration of Litorin and its Analogs in Preclinical Tumor Imaging

The structural similarity of Litorin to gastrin-releasing peptide (GRP) has led to the exploration of Litorin and its synthetic analogs as agents for tumor imaging. medchemexpress.comnih.gov This application is based on the principle of targeting specific molecular markers that are abundant on cancer cells but sparse on normal tissues.

A variety of malignant tumors, including prostate, breast, and small-cell lung cancers, are characterized by the overexpression of the gastrin-releasing peptide receptor (GRPR). acs.orgnih.gov This overexpression provides a target for diagnostic imaging. Litorin and its analogs, when labeled with a radionuclide such as Technetium-99m (99mTc), can bind with high affinity to these GRPR-positive tumors. medchemexpress.comnih.gov This allows for the non-invasive visualization of the tumor and any potential metastases using imaging techniques like positron emission tomography (PET). medchemexpress.comacs.org Preclinical studies in tumor-bearing mouse models have demonstrated satisfactory tumor localization with these radiolabeled peptides. nih.govnih.gov For instance, a 99mTc-Litorin conjugate was developed specifically for imaging tumors with overexpressed GRPR. medchemexpress.com Research continues to develop new analogs with improved stability, tumor uptake, and imaging characteristics. nih.govresearchgate.net

Table 3: Examples of Litorin/Bombesin Analogs in Preclinical Tumor Imaging

| Analog | Radionuclide | Tumor Model | Key Finding |

| [99mTc]Tc-Litorin | Technetium-99m | GRPR-overexpressing tumors | Developed for non-invasive imaging of GRPR-positive tumors. medchemexpress.com |

| [68Ga]Ga-NeoBOMB1 | Gallium-68 | PC-3 prostate cancer xenografts (mice) | Successfully detected GRPR-expressing tumors with high contrast. acs.org |

| [161Tb]Tb-AMTG | Terbium-161 | PC-3 tumor-bearing mice | Showed high GRPR affinity and higher tumor retention compared to other analogs. nih.gov |

| [68Ga]Ga-NOTA-RGD-BBN | Gallium-68 | PC-3 tumor model (mice) | Demonstrated dual targeting of GRPR and integrin αvβ3 with high tumor uptake. researchgate.net |

Development of Radiolabeled Litorin Derivatives for Imaging (e.g., Tc-Litorin)

The development of radiolabeled peptides for diagnostic imaging in nuclear medicine has been a significant area of research. nih.gov Litorin, a peptide analogous to bombesin, has been a subject of interest for its potential to target tumors that overexpress gastrin-releasing peptide receptors (GRP-R). nih.govmedchemexpress.com The principle behind this application lies in attaching a radioactive isotope to the litorin molecule, which then acts as a targeting vector, accumulating at the site of tumors and allowing for their visualization using imaging techniques like Single Photon Emission Computed Tomography (SPECT). nih.gov

Technetium-99m (99mTc) is a commonly used radionuclide for such purposes due to its favorable nuclear properties, including its emission of gamma photons ideal for SPECT imaging and its relatively short half-life, which minimizes the radiation dose to the patient. mdpi.com For 99mTc to be attached to a peptide like litorin, a bifunctional chelator is often employed to form a stable complex. nih.gov

A key study in this area focused on the direct labeling of litorin with 99mTc using a stannous chloride reduction method. nih.gov This process resulted in the formation of 99mTc-litorin with a high radiochemical purity. The stability of the resulting radiolabeled peptide is a critical factor for its successful in vivo application. In vitro studies demonstrated that 99mTc-litorin exhibited high stability in both serum and cysteine solutions, indicating its suitability for use in biological systems. nih.gov

The research findings from the radiolabeling and stability studies of 99mTc-litorin are summarized in the table below.

| Parameter | Result | Reference |

| Radiolabeling Method | Stannous chloride reduction | nih.gov |

| Radionuclide | Technetium-99m (99mTc) | nih.gov |

| Radiolabeling Yield | 95 ± 1.4% | nih.gov |

| Analytical Methods | Radio thin layer chromatography (RTLC) and Radio high performance liquid chromatography (RHPLC) | nih.gov |

| In Vitro Stability | High stability in serum and cysteine solutions | nih.gov |

These findings underscore the feasibility of producing a stable, high-purity radiolabeled litorin derivative for potential use in diagnostic imaging.

Preclinical investigations in animal models are crucial for understanding the physiological effects and potential therapeutic applications of new compounds. Litorin, as a bombesin-like peptide, has been studied in various animal models to elucidate its biological activities. nih.gov These studies have often compared the effects of litorin to those of bombesin, a more extensively characterized peptide. nih.gov

In vivo experiments have demonstrated that litorin stimulates a range of physiological responses, including the contraction of smooth muscle, the secretion of gastrin and gastric acid, and the stimulation of pancreatic secretion. medchemexpress.comnih.gov These actions are mediated through its interaction with bombesin receptors. medchemexpress.com

A significant aspect of preclinical research for radiolabeled compounds is their biodistribution, which details how the substance is distributed throughout the body after administration. In a study involving normal male Albino Wistar rats, the biodistribution of 99mTc-litorin was investigated. The results showed rapid clearance of the radiolabeled peptide from the bloodstream and low accumulation in the intestines. nih.gov

Notably, there was significant uptake of 99mTc-litorin in tissues known to have a high density of bombesin/GRP receptors, such as the pancreas. nih.gov The uptake in the pancreas was found to be 23.56 ± 0.01 % of the injected dose per gram of tissue at 30 minutes post-injection. nih.gov To confirm the specificity of this uptake, a blocking experiment was performed where a non-radioactive ("cold") dose of litorin was administered prior to the 99mTc-litorin. This resulted in a partial blockage of the uptake in the pancreas, indicating that the accumulation is receptor-mediated. nih.gov

The following table summarizes the key findings from the preclinical biodistribution study of 99mTc-litorin in rats.

| Animal Model | Tissue | Uptake (% Injected Dose/gram) at 30 min p.i. | Key Finding | Reference |

| Normal male Albino Wistar rats | Pancreas | 23.56 ± 0.01 | Significant uptake in a GRP receptor-rich organ. | nih.gov |

| Normal male Albino Wistar rats | - | - | Uptake in the pancreas was partially blocked by pre-administration of 'cold' litorin, demonstrating specificity. | nih.gov |

| Normal male Albino Wistar rats | - | - | Fast clearance and low intestinal accumulation. | nih.gov |

These preclinical findings highlight the potential of radiolabeled litorin derivatives as agents for the specific targeting and imaging of tissues expressing bombesin receptors, which is particularly relevant for the detection of certain types of cancers. nih.gov

Structure Activity Relationship Sar Studies of Litorin and Its Analogs

Identification of Critical Amino Acid Residues for Receptor Binding Affinity

The binding of litorin (B1674895) and its analogs to bombesin (B8815690) receptors, particularly the gastrin-releasing peptide receptor (GRPR, also known as BB2) and the neuromedin B receptor (NMBR, or BB1), is highly dependent on specific amino acid residues, primarily within the C-terminal region of the peptide.

The C-terminal octapeptide sequence is widely recognized as the minimal fragment required for significant receptor binding and biological activity. The tryptophan residue at position 3 (Trp³) and the histidine at position 7 (His⁷) within the litorin sequence are crucial for maintaining high-affinity binding. The most critical region is the highly conserved C-terminal dipeptide, Phe-Met-NH₂. The terminal methionine amide is essential; its removal or replacement with a non-amidated methionine results in a dramatic loss of affinity.

Studies comparing litorin with other bombesin-like peptides reveal the importance of the residue at position 8 (penultimate C-terminal residue). Litorin contains a phenylalanine at this position (Phe⁸), which is characteristic of the ranatensin/litorin subfamily of peptides. In contrast, bombesin contains a leucine (B10760876) in the equivalent position. This single amino acid difference contributes to variations in receptor affinity and selectivity. Litorin generally exhibits a stronger binding affinity for both BB1 and BB2 receptors compared to bombesin. nih.gov

Modifications at the N-terminus have also been investigated. For instance, the analog [D-Phe¹,Leu⁸,⁹]Litorin, where the N-terminal pGlu is replaced by D-Phe and the C-terminal His-Phe is replaced by Leu-Leu, demonstrates altered binding characteristics. This analog inhibits the binding of ¹²⁵I-[Tyr⁴]Bombesin to Swiss 3T3 cells, which primarily express GRPR, with a high affinity. medchemexpress.com

| Peptide/Analog | Receptor Subtype | Binding Affinity (IC₅₀/Kᵢ, nM) | Cell Line |

| Litorin | hBB1 (NMBR) | 0.98 | Balb-3T3 |

| hBB2 (GRPR) | 0.35 | Balb-3T3 | |

| Bombesin | hBB1 (NMBR) | 1.77 | Balb-3T3 |

| hBB2 (GRPR) | 1.25 | Balb-3T3 | |

| [D-Phe¹,Leu⁸,⁹]Litorin | GRPR | Kᵢ: 5.1 | Swiss 3T3 |

| Ga-LW02060 (Agonist) | GRPR | Kᵢ: 5.57 ± 2.47 | PC-3 |

| Ga-LW02080 (Antagonist) | GRPR | Kᵢ: 21.7 ± 6.69 | PC-3 |

Data sourced from multiple studies. nih.govmedchemexpress.commdpi.com hBB1 and hBB2 refer to human bombesin receptor subtypes 1 and 2, respectively.

Elucidation of Structural Determinants for Litorin's Biological Efficacy

The biological efficacy of litorin—its ability to activate the receptor upon binding—is intrinsically linked to the same structural features that determine its binding affinity. The C-terminal sequence is not only a binding domain but also the activation domain.

Litorin acts as a potent agonist at both GRPR and NMBR, stimulating various physiological responses such as smooth muscle contraction and gastric secretion. medchemexpress.com Its efficacy is generally greater than that of bombesin in certain assays, such as contracting isolated smooth muscle preparations. nih.gov The onset of litorin's action is often more rapid, and its effects are less sustained compared to bombesin, suggesting that the Phe⁸ residue may influence not only binding but also the kinetics of receptor activation and/or peptide degradation. nih.gov

The C-terminal amide is indispensable for agonistic activity. Deamidation of the terminal methionine completely abolishes the peptide's ability to elicit a biological response. This modification transforms the molecule from an agonist into a potential antagonist precursor.

Furthermore, the stereochemistry of the amino acids is vital. The presence of L-amino acids in the native sequence is required for proper receptor interaction and activation. Introducing D-amino acid substitutions, particularly in the C-terminal region, can drastically reduce or abolish efficacy, sometimes converting an agonist into an antagonist. The analog [D-Phe¹,Leu⁸,⁹]Litorin, for example, retains the ability to stimulate ³H-Thymidine incorporation in Swiss 3T3 cells with an EC₅₀ of 2.3 nM, indicating it functions as a potent agonist despite significant structural changes. medchemexpress.com

Impact of Peptide Modifications on Litorin's Agonistic and Antagonistic Profiles

Targeted modifications of the litorin peptide backbone have been a key strategy for developing analogs with either enhanced agonistic properties or a complete switch to an antagonistic profile. The transition from an agonist to an antagonist is most effectively achieved by modifying the C-terminal region.

The most common strategy for creating bombesin/litorin antagonists involves the removal or replacement of the C-terminal methionine amide. Analogs where the terminal Met¹⁴ is deleted (des-Met¹⁴ analogs) lack agonist activity but can function as potent receptor antagonists. For example, the bombesin analog (D-Phe⁶,Leu-NHEt¹³,des-Met¹⁴)-Bombesin(6-14) is a known GRPR antagonist. This principle applies to the litorin scaffold as well.

Further modifications can refine the antagonistic profile. Introducing a reduced peptide bond (ψ[CH₂NH]) between the 13th and 14th positions is a highly effective method for creating potent antagonists with high affinity. For instance, a bombesin antagonist analog, LW02080, which incorporates a D-Phe⁶, a reduced peptide bond between Leu¹³ and a modified Pro¹⁴ (diF-Pro), demonstrates pure antagonistic properties with a Kᵢ of 32.1 nM for its Lu-labeled version. mdpi.com In contrast, its agonist counterpart, LW02060, which lacks the reduced bond and other antagonist-conferring modifications, has a higher binding affinity (Kᵢ = 8.00 nM for Lu-LW02060) and functions as a potent agonist. mdpi.com

These findings illustrate that while the core C-terminal sequence is required for binding, subtle changes to the terminal residue and the preceding peptide bond are the primary determinants that dictate whether the peptide will activate the receptor (agonist) or simply occupy the binding site without activation (antagonist).

| Analog | Key Modification(s) | Profile | Binding Affinity (Kᵢ, nM) |

| Litorin | Native Sequence | Agonist | 0.35 (hBB2) |

| [D-Phe¹,Leu⁸,⁹]Litorin | D-Phe¹, Leu⁸, Leu⁹ | Agonist | 5.1 |

| Lu-LW02060 | Tle¹⁰, NMe-His¹², diF-Pro¹⁴ | Agonist | 8.00 |

| Lu-LW02080 | NMe-Gly¹¹, Leu¹³(ψ)diF-Pro¹⁴ | Antagonist | 32.1 |

Data compiled from multiple sources. nih.govmedchemexpress.commdpi.com

Comparative Analysis of Litorin SAR with Related Bombesin-like Peptides

The bombesin-like peptide family can be categorized into three main subfamilies based on the penultimate C-terminal amino acid:

Bombesin Subfamily: Contains Leucine (e.g., Bombesin, GRP).

Ranatensin/Litorin Subfamily: Contains Phenylalanine (e.g., Ranatensin, Litorin, Neuromedin B).

Phyllolitorin Subfamily: Contains Leucine or Phenylalanine but has a Serine residue replacing the otherwise conserved Histidine two positions prior (position 7 in litorin). nih.gov

This structural classification directly correlates with receptor selectivity. The bombesin subfamily, including mammalian GRP, shows a strong preference for the GRPR (BB2). The ranatensin/litorin subfamily, including mammalian Neuromedin B (NMB), generally exhibits higher affinity for the NMBR (BB1) or, in the case of litorin, high affinity for both. nih.gov

Litorin, with its C-terminal -His-Phe-Met-NH₂, shows high affinity for both GRPR and NMBR, making it a less selective ligand compared to GRP or NMB. nih.gov GRP, with its -His-Leu-Met-NH₂ C-terminus, has a significantly higher affinity for GRPR over NMBR. Conversely, NMB, with a -Gly-Asn-His-Trp-Ala-Val-Gly-His-Phe-Met-NH₂ sequence, is the preferential endogenous ligand for NMBR.

The SAR of litorin is therefore a hybrid between the highly GRPR-selective bombesin/GRP peptides and the NMBR-selective ranatensin/NMB peptides. The presence of Phe⁸ in litorin allows for potent interaction with both receptor subtypes, a characteristic that differs from the Leu-containing peptides which are more directed towards GRPR. Phyllolitorin, with the His⁷ to Ser substitution, represents a further divergence, and these peptides are known to have a distinct pharmacological profile, including a noted ability to induce grooming behaviors. nih.gov

This comparative analysis highlights how single amino acid substitutions in the conserved C-terminal region, established through the evolution of these amphibian peptides, result in distinct receptor binding affinities and selectivities, which are mirrored in their mammalian counterparts, GRP and NMB.

| Peptide | C-terminal Sequence | hBB1 Affinity (IC₅₀, nM) | hBB2 Affinity (IC₅₀, nM) | Receptor Preference |

| Litorin | -His-Phe -Met-NH₂ | 0.98 | 0.35 | GRPR / NMBR (Dual) |

| Bombesin | -His-Leu -Met-NH₂ | 1.77 | 1.25 | GRPR / NMBR |

| GRP (human) | -His-Leu -Met-NH₂ | 21.4 | 0.43 | GRPR-selective |

| Ranatensin | -His-Phe -Met-NH₂ | 1.1 | 1.6 | NMBR-selective |

| NMB (human) | -His-Phe -Met-NH₂ | 0.5 | 16.2 | NMBR-selective |

Binding affinities determined using Balb-3T3 cells expressing human bombesin receptors. nih.gov

Analytical Methodologies for Characterizing Litorin Trifluoroacetate Salt

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental in the separation and purification of Litorin (B1674895) from complex mixtures and for assessing its purity. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications for Litorin Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of peptides like Litorin. nih.govspringernature.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, a non-polar stationary phase, such as C18 (octadecylsilane), is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, frequently containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.gov

The separation mechanism is based on the hydrophobic interactions between the peptide and the stationary phase. The gradient of the organic solvent in the mobile phase is typically increased over time to elute the bound peptides, with more hydrophobic peptides eluting later. The purity of Litorin can be determined by analyzing the chromatogram for the presence of a single, sharp peak corresponding to the peptide. abbiotec.com The retention time of the Litorin peak is a characteristic parameter under specific chromatographic conditions.

Ion chromatography is another HPLC-based method that can be employed, specifically for the determination of the trifluoroacetate (B77799) counter-ion. thermofisher.comresearchgate.net This technique uses an ion-exchange stationary phase to separate ions based on their charge, allowing for the quantification of residual TFA in the peptide preparation. thermofisher.com

Table 1: HPLC Parameters for Litorin Analysis (Illustrative Example)

| Parameter | Value/Description |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 20 µL |

Thin-Layer Chromatography (TLC) in Litorin Characterization

Thin-Layer Chromatography (TLC) is a simpler, more rapid, and cost-effective chromatographic technique that can be used for the preliminary assessment of Litorin purity and for monitoring the progress of purification. springernature.comnih.gov It involves spotting the sample onto a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. researchgate.net The plate is then placed in a sealed chamber with a solvent system (the mobile phase) that moves up the plate by capillary action.

The separation is based on the differential partitioning of the peptide between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. The presence of multiple spots indicates impurities. While not as quantitative or high-resolution as HPLC, TLC is a valuable tool for quick screening. springernature.comnih.gov

Spectroscopic and Spectrometric Methods for Structural Elucidation of Litorin

Spectroscopic and spectrometric techniques are indispensable for elucidating the molecular structure of Litorin. jchps.comresearchgate.net These methods provide information about the molecular weight, elemental composition, and the arrangement of atoms within the molecule.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. youtube.comyoutube.com For Litorin, which has a molecular weight of 1085.23 g/mol , mass spectrometry can confirm its molecular mass with high accuracy. novoprolabs.com Techniques like Laser Desorption/Ionization Mass Spectrometry (LDI-MS) are particularly useful for analyzing peptides. nih.govnih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to determine the amino acid sequence of the peptide. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure and dynamics of molecules in solution. jchps.comyoutube.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to determine the three-dimensional structure of Litorin. For instance, 19F NMR can be specifically used to detect and quantify the trifluoroacetate counter-ion. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com For peptides like Litorin, IR spectroscopy can confirm the presence of amide bonds, which show characteristic absorption bands. However, the presence of trifluoroacetate can interfere with IR analysis, sometimes necessitating its removal or exchange. nih.gov

Table 2: Spectroscopic and Spectrometric Data for Litorin

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight confirmation, amino acid sequencing (via fragmentation) |

| Nuclear Magnetic Resonance (NMR) | 3D structure, confirmation of proton and carbon environments, quantification of TFA |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., amide bonds) |

Electrophoretic Approaches for Litorin Peptide Analysis

Electrophoresis separates molecules based on their migration in an electric field, which is dependent on their charge and size. nih.gov Capillary electrophoresis (CE) is a high-resolution technique that is well-suited for the analysis of peptides like Litorin. nih.govnih.gov

In CE, the sample is introduced into a narrow capillary filled with an electrolyte solution. When a high voltage is applied, the components of the sample migrate at different velocities, leading to their separation. CE can be used to assess the purity of Litorin and to analyze for the presence of impurities or degradation products. nih.gov It is a complementary technique to HPLC and can sometimes offer superior efficiency and resolution for certain peptides. nih.gov Thin-layer electrophoresis can also be used in combination with chromatography for peptide mapping. springernature.com

Radiometric Assays for Litorin-Receptor Binding Studies

Radiometric assays are highly sensitive methods used to study the interaction between a ligand, such as Litorin, and its receptor. revvity.comnih.gov These assays typically involve labeling Litorin with a radioactive isotope, such as Technetium-99m (99mTc). novoprolabs.com

The radiolabeled Litorin is then incubated with cells or cell membranes that express the target receptor. revvity.com After incubation, the bound and unbound radioligand are separated, and the amount of radioactivity associated with the receptor is measured using a scintillation counter. youtube.com This allows for the determination of key binding parameters, such as the dissociation constant (Kd), which is a measure of the affinity of Litorin for its receptor. nih.gov Competition binding assays, where a non-labeled compound competes with the radiolabeled Litorin for receptor binding, can also be performed to characterize the binding of other molecules to the same receptor. nih.govthermofisher.com

Academic Implications of the Trifluoroacetate Counterion in Litorin Research

Influence of Trifluoroacetate (B77799) on Litorin (B1674895) Peptide Purity and Experimental Variability

The presence of trifluoroacetate (TFA) as a counterion in commercially available or synthetically produced litorin can significantly impact peptide purity and introduce experimental variability. During the solid-phase peptide synthesis (SPPS) of litorin, TFA is commonly used to cleave the peptide from the resin support. genscript.com While subsequent purification steps, such as high-performance liquid chromatography (HPLC), aim to isolate the desired peptide, residual TFA often remains, forming a salt with the protonated basic amino acid residues of the litorin peptide. genscript.com

Furthermore, the presence of the TFA counterion can influence the physicochemical properties of the litorin peptide, potentially affecting its solubility, aggregation propensity, and stability. These alterations can further contribute to experimental variability, particularly in assays sensitive to the peptide's conformational state. Therefore, it is crucial for researchers to be aware of the potential for TFA-induced variability and to consider methods for TFA removal or the use of alternative salt forms, such as hydrochloride salts, to ensure the accuracy and reproducibility of their findings. genscript.comnih.gov

Effects of Trifluoroacetate on In Vitro Cellular Assays Utilizing Litorin

The trifluoroacetate (TFA) counterion, often present in synthetic litorin preparations, can exert direct biological effects in in vitro cellular assays, potentially confounding the interpretation of the peptide's activity.

Modulation of Cell Proliferation by Trifluoroacetate in Culture Systems

Trifluoroacetate has been shown to directly modulate the proliferation of various cell types in culture, independent of the peptide it is associated with. Research has demonstrated that TFA can have both inhibitory and stimulatory effects on cell growth, depending on its concentration and the cell type being studied. genscript.com For instance, in some cell lines, TFA has been observed to inhibit cell proliferation at concentrations as low as 10 nM. genscript.com Conversely, in other cell types, such as murine glioma cells, TFA at micromolar concentrations has been shown to enhance cell growth and protein synthesis. genscript.com

To mitigate this confounding factor, it is recommended that researchers either use litorin with a biologically inert counterion, such as hydrochloride, or conduct control experiments with TFA alone to delineate its specific contribution to the observed cellular response. nih.gov

Table 1: Reported Effects of Trifluoroacetate on Cell Proliferation

| Cell Type | Effect of TFA | Concentration | Reference |

| Fetal Rat Osteoblasts | Inhibition | 10⁻⁸ to 10⁻⁷ M | nih.gov |

| Articular Chondrocytes | Inhibition | 10⁻⁸ to 10⁻⁷ M | nih.gov |

| Murine Glioma Cells | Stimulation | 0.5-7.0 mM | genscript.com |

Trifluoroacetate as an Allosteric Modulator of Ligand-Gated Ion Channels (e.g., Glycine (B1666218) Receptor)

Beyond its effects on cell proliferation, trifluoroacetate has been identified as a selective allosteric modulator of certain ligand-gated ion channels, most notably the glycine receptor (GlyR). nih.govconsensus.app Glycine receptors are crucial for inhibitory neurotransmission in the central nervous system. nih.gov

Studies have shown that TFA can enhance the currents elicited by low concentrations of glycine at both homomeric α1 and heteromeric α1β GlyRs. nih.gov This potentiation of GlyR activity occurs through an allosteric mechanism, meaning TFA binds to a site on the receptor that is distinct from the glycine binding site. nih.govamanote.com Importantly, TFA's modulatory effect appears to be specific to the glycine receptor, as it has been shown to have no effect on other ligand-gated ion channels like GABA(A) or 5-HT3A receptors. nih.gov

This finding has significant implications for in vitro neurological studies involving litorin (trifluoroacetate salt), particularly if the experimental system expresses glycine receptors. The presence of TFA could potentiate glycinergic signaling, leading to effects that might be mistakenly attributed to litorin itself. Therefore, when investigating the neurological effects of litorin in vitro, it is imperative to consider the potential confounding influence of the TFA counterion on glycine receptor function. The use of litorin with an alternative, non-modulatory counterion would be a prudent approach in such studies.

Considerations for Residual Trifluoroacetate Presence in Preclinical In Vivo Studies

The presence of residual trifluoroacetate (TFA) from synthetic litorin preparations warrants careful consideration in preclinical in vivo studies due to its potential to interact with biological systems and influence experimental outcomes.

Potential for Trifluoroacetylation of Biological Macromolecules

Trifluoroacetic acid has the potential to cause trifluoroacetylation, a chemical modification where a trifluoroacetyl group is added to biological macromolecules such as proteins. science.gov This modification can alter the structure and function of these molecules, potentially leading to unforeseen biological consequences. While the extent of in vivo trifluoroacetylation from residual TFA in peptide preparations is not fully elucidated, the possibility of this modification raises concerns about the long-term effects and potential immunogenicity of TFA-containing peptide drugs. genscript.com It is a crucial consideration for preclinical safety and toxicity assessments of litorin (trifluoroacetate salt).

Impact on Lipid Metabolism in Preclinical Models

Recent preclinical studies have revealed that trifluoroacetate can have a significant impact on lipid metabolism. In mouse models, administration of TFA, either alone or as a counterion with synthetic peptides, has been shown to reduce plasma levels of cholesterol and triglycerides. biorxiv.orgbiorxiv.org This effect is thought to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-alpha), a key regulator of lipid metabolism. biorxiv.org The activation of PPAR-alpha by TFA leads to an increase in peroxisome proliferation and the expression of genes involved in fatty acid oxidation. biorxiv.orgbiorxiv.org

These findings are highly relevant for in vivo studies of litorin, particularly those investigating its metabolic effects. If litorin (trifluoroacetate salt) is used in such studies, any observed changes in lipid profiles could be partially or wholly attributable to the TFA counterion rather than the litorin peptide itself. This could lead to a misinterpretation of litorin's metabolic function. Therefore, it is critical to account for the bioactivity of TFA in preclinical models of metabolic disease and to consider using litorin preparations with alternative counterions for a more accurate assessment of the peptide's specific effects.

Table 2: Effects of Trifluoroacetate on Lipid Metabolism in Preclinical Models

| Model | Effect of TFA | Mechanism | Reference |

| High-fat diet-fed LDLr-/- mice | Reduced plasma cholesterol and triglycerides | Activation of PPAR-alpha, induction of peroxisome proliferation | biorxiv.org |

| Wild-type C57Bl mice | Increased palmitoyl-CoA oxidation in liver, lowered plasma triglycerides | Increased expression of peroxisome proliferation-associated genes | biorxiv.org |

Strategies for Counterion Exchange in Litorin Peptide Preparations

To mitigate the potential confounding effects of the trifluoroacetate (TFA) counterion, researchers employ several strategies to exchange it for other anions, such as chloride or acetate (B1210297). The choice of method depends on the desired final salt form, the properties of the peptide, and available laboratory equipment. The most common techniques include repeated lyophilization from an acidic solution, ion-exchange chromatography, and reversed-phase HPLC with a modified buffer system. nih.govpeptide.comresearchgate.net

Lyophilization-Based Exchange: This is a straightforward method, particularly for conversion to the hydrochloride salt. It involves dissolving the peptide-TFA salt in a dilute solution of the desired acid (e.g., hydrochloric acid) and then freeze-drying the mixture. peptide.compeptide.com This process is often repeated multiple times to ensure a high degree of exchange. lifetein.compeptide.com A variation of this method uses an HCl-saturated organic solvent, such as acetonitrile, which can lead to superior exchange efficiency. nih.gov

Ion-Exchange Chromatography: This technique uses a resin with functional groups that can bind the TFA anions, allowing the peptide to be eluted with a solution containing the desired counterion. Strong anion-exchange (SAX) resins are typically used for this purpose. peptide.compeptide.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be adapted to perform counterion exchange. The peptide-TFA salt is loaded onto an RP-HPLC column and washed with a buffer containing the new desired counterion before being eluted. nih.govgoogle.com For instance, a volatile buffer system containing ammonium (B1175870) acetate can be used to convert the peptide to its acetate salt. google.com

Solid-Phase Extraction (SPE): More recent methods utilize reversed-phase solid-phase extraction (RP-SPE) to both purify the peptide and perform the counterion exchange in a single, streamlined process, reducing time and solvent consumption. mdpi.com

The conversion of Litorin from a trifluoroacetate salt to a hydrochloride or acetate salt is a critical step for many biological and structural studies to ensure that the observed effects are due to the peptide itself and not the counterion.

Conversion to Hydrochloride (HCl) Salt: A widely adopted method for converting a peptide-TFA salt to the hydrochloride salt involves repeated lyophilization from a hydrochloric acid solution. lifetein.com

The Litorin-TFA peptide is dissolved in water or a suitable buffer like a phosphate (B84403) buffer. lifetein.com

A solution of 100 mM HCl is added to the peptide solution to reach a final HCl concentration typically between 2 mM and 10 mM. lifetein.com

The solution is allowed to stand at room temperature for a short period before being frozen, often using liquid nitrogen. peptide.compeptide.com

The frozen sample is then lyophilized (freeze-dried) to remove the solvent and excess HCl. lifetein.compeptide.com

To achieve a more complete exchange, this process of dissolution in dilute HCl and lyophilization is repeated, often two to four times. lifetein.comnih.gov

An alternative approach involves using HCl-saturated organic solvents, which has been shown to be highly efficient. nih.gov For example, dissolving the peptide in HCl-saturated acetonitrile, followed by evaporation and lyophilization from water, can yield a high percentage of the chloride salt. peptide.com

Conversion to Acetate Salt: Two primary methods are used for conversion to the acetate salt: anion-exchange chromatography and RP-HPLC.

Anion-Exchange Chromatography: A column is prepared with a strong anion-exchange resin. peptide.compeptide.com The column is first conditioned by eluting it with a concentrated solution of sodium acetate (e.g., 1 M) to load the resin with acetate ions, followed by a wash with distilled water to remove excess sodium acetate. The Litorin-TFA solution is then passed through the column. The trifluoroacetate ions are exchanged for the acetate ions on the resin, and the Litorin acetate salt is collected in the eluate and subsequently lyophilized. peptide.compeptide.com

Reversed-Phase HPLC: This method uses a volatile buffer system. A procedure developed for Growth Hormone-Releasing Factor, which is applicable to other peptides, involves using RP-HPLC with a buffer system containing pyridine (B92270) and acetic acid. google.com However, due to the toxicity of pyridine, alternative volatile buffers like ammonium acetate are more common. google.com The peptide is purified on the HPLC column using a mobile phase containing ammonium acetate, and the collected fractions containing the peptide are then lyophilized to yield the peptide acetate salt. nih.gov

| Target Salt | Method | Key Steps | Advantages | Considerations |

|---|---|---|---|---|

| Hydrochloride | Lyophilization | 1. Dissolve peptide in dilute HCl (2-10 mM). 2. Freeze and lyophilize. 3. Repeat 2-4 times. | Simple procedure; does not require chromatography columns. | May require multiple cycles for complete exchange. lifetein.com Working with acid can risk peptide degradation if conditions are too harsh. researchgate.net |

| Acetate | Anion-Exchange Chromatography | 1. Prepare a strong anion-exchange column. 2. Condition with sodium acetate. 3. Apply peptide solution. 4. Collect and lyophilize peptide fractions. | Effective for complete exchange. | Requires specialized chromatography resins and equipment. peptide.com |

| Acetate | Reversed-Phase HPLC | 1. Use a mobile phase containing a volatile acetate buffer (e.g., ammonium acetate). 2. Purify/elute the peptide. 3. Lyophilize collected fractions. | Purification and exchange can be done in a single run. nih.gov | Requires HPLC system; optimization of buffer system may be needed. |

Analytical Quantification of Residual Trifluoroacetate in Litorin Samples

After performing a counterion exchange or to simply determine the precise peptide content in a sample, it is crucial to quantify the amount of residual trifluoroacetate (TFA). The presence of TFA can account for 5% to 25% of the total weight of a lyophilized peptide sample, and failure to account for this can lead to significant errors in concentration-dependent assays. pepdd.com Several analytical methods can be used for TFA determination, including gas chromatography (GC), GC-mass spectrometry, and reversed-phase HPLC. pepdd.comthermofisher.com However, ion-exchange chromatography is often preferred due to its high sensitivity, simplicity, and potential for automation. pepdd.comthermofisher.com

Ion chromatography (IC) is a highly effective and widely used method for the determination of residual trifluoroacetate in peptide preparations like Litorin. nih.govresearchgate.net The technique is particularly advantageous because it can separate and quantify TFA even in the presence of an excess of other anions, such as chloride and phosphate, which are common in biological buffers. nih.govresearchgate.net

The fundamental principle of IC for TFA analysis involves:

Separation: The sample, containing the Litorin peptide and various anions, is injected into the IC system. It passes through a high-capacity anion-exchange column (e.g., Dionex IonPac™ AS14, AS18, or similar). thermofisher.comlcms.cz The stationary phase of the column contains positively charged functional groups that interact with the anions in the sample. An eluent, typically a potassium hydroxide (B78521) (KOH) or sodium carbonate/bicarbonate solution, is pumped through the column. thermofisher.comlcms.cz The anions are separated based on their differential affinity for the stationary phase, with TFA being well resolved from other common anions. lcms.cz

Suppression: After separation, the eluent passes through a suppressor device. This crucial step reduces the background conductivity of the eluent while enhancing the conductivity of the analyte ions (like TFA), which significantly improves the signal-to-noise ratio and detection sensitivity. thermofisher.comlcms.cz

Detection: The separated anions are detected by a conductivity detector. The resulting signal is proportional to the concentration of the ion, allowing for accurate quantification. nih.gov

Modern Reagent-Free™ Ion Chromatography (RFIC) systems further simplify this process by automatically generating the high-purity eluent from deionized water, which enhances reproducibility and ease of use. lcms.cz Using IC, method detection limits for TFA can be as low as the nanogram-per-milliliter (ng/mL) level, making it suitable for verifying the effective removal of TFA from Litorin preparations intended for sensitive applications. nih.govlcms.cz

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Technique | Anion-Exchange Chromatography with Suppressed Conductivity | thermofisher.comnih.gov |

| Column Example | Dionex IonPac™ AS18 | lcms.cz |

| Eluent Example | Potassium Hydroxide (KOH) Gradient | lcms.cz |

| Detection | Suppressed Conductivity | nih.gov |

| Sample Preparation | Minimal; often direct injection of dissolved peptide solution. | nih.gov |

| Method Detection Limit (MDL) | < 100 ng/mL | nih.govlcms.cz |

Emerging Research Avenues and Future Directions for Litorin Studies

Development of Novel Litorin (B1674895) Analogs with Enhanced Receptor Selectivity or Metabolic Stability

A primary focus of current research is the rational design of novel Litorin analogs to overcome the limitations of the native peptide, such as poor metabolic stability and lack of receptor selectivity. mdpi.commdpi.com The goal is to create molecules with improved therapeutic potential by fine-tuning their chemical structure. researchgate.net Strategies often involve substituting specific amino acids with D-amino acids or unnatural amino acids to hinder enzymatic degradation. mdpi.comnih.gov Another approach is backbone modification or cyclization to create more constrained structures that may offer a better fit for specific receptor subtypes and increased resistance to proteases. mdpi.comnih.gov

These structural modifications aim to enhance selectivity for a particular bombesin (B8815690) receptor subtype (e.g., GRPR, NMBR, or the orphan receptor BRS-3), which is crucial for developing targeted therapies with fewer side effects. nih.gov For instance, modifications to the C-terminus of bombesin-like peptides have been shown to significantly influence receptor selectivity and agonist versus antagonist activity. nih.govnih.gov Enhanced metabolic stability is another key objective, as native peptides are often rapidly broken down in the body, limiting their bioavailability and therapeutic window. mdpi.comscience.gov By improving stability, researchers aim to develop analogs with longer half-lives, which is a desirable pharmacokinetic property. nih.gov

| Modification Strategy | Objective | Example Application | Potential Outcome |

|---|---|---|---|

| D-Amino Acid Substitution | Increase metabolic stability | Replacing an L-amino acid at a protease cleavage site with its D-isomer. nih.gov | Reduced degradation by proteases, leading to a longer biological half-life. |

| Backbone Modification (e.g., Peptoids) | Increase metabolic stability and potentially alter receptor binding | Modifying the peptide backbone to be unrecognizable by proteases. mdpi.com | Enhanced resistance to enzymatic breakdown. |

| Terminal Modification (e.g., Amidation) | Increase metabolic stability | Amidation of the C-terminus. nih.gov | Protection against carboxypeptidases. |

| Amino Acid Substitution | Enhance receptor selectivity | Replacing key residues to favor interaction with one receptor subtype over others. nih.gov | Higher affinity and specificity for the target receptor, potentially reducing off-target effects. |

Integration of Litorin Research with Advanced Preclinical Imaging Modalities

The overexpression of bombesin receptors, particularly GRPR, on various cancer cells has made Litorin and its analogs promising candidates for oncological imaging. medchemexpress.comnih.gov A significant area of emerging research involves labeling Litorin analogs with radionuclides for use with advanced preclinical imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.netnih.gov

These radiolabeled peptides act as molecular probes that bind specifically to receptors on tumor cells, allowing for non-invasive visualization of the tumor and its metastases. researchgate.netvisualsonics.com This approach is critical in preclinical cancer research for monitoring tumor growth, assessing the response to therapy, and understanding drug delivery mechanisms in animal models. visualsonics.comnih.gov The integration of these imaging studies with other modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT) can provide a more comprehensive picture, combining functional and anatomical information. nih.govnews-medical.netyoutube.com For example, a study might use a technetium-99m (99mTc)-labeled Litorin analog to evaluate its uptake in pancreatic tumor cell lines, indicating its potential as a radiopharmaceutical for tumor imaging. researchgate.net

Comprehensive Comparative Studies with Other Bombesin-like Peptides and Antagonists

Litorin belongs to a large family of bombesin-like peptides, which includes amphibian peptides like bombesin and alytesin, as well as their mammalian counterparts, gastrin-releasing peptide (GRP) and neuromedin B (NMB). wikipedia.org Future research will continue to focus on comprehensive studies comparing the pharmacological profiles of Litorin and its analogs with these other peptides. nih.govuniroma1.it Such studies are essential to understand the subtle differences in their binding affinities, receptor activation, and physiological effects. nih.govuniroma1.it

These comparisons help in identifying the most suitable peptide backbone for developing new agonists or antagonists. For instance, while the C-terminal nonapeptide of bombesin shows maximal effects, Litorin's activity is positioned between that of the bombesin octapeptide and nonapeptide. nih.govuniroma1.it By comparing various natural and synthetic analogs, researchers can elucidate the structure-activity relationships that govern their interaction with different bombesin receptors. nih.gov This knowledge is vital for designing highly selective and potent receptor antagonists, which have therapeutic potential for blocking the growth-stimulatory effects of bombesin-like peptides in certain cancers. nih.gov

| Peptide | Origin | Primary Mammalian Receptor(s) | Key Characteristic |

|---|---|---|---|

| Bombesin | Amphibian Skin | GRPR, NMBR, BRS-3 | The prototypical bombesin-like peptide; potent and wide-ranging effects. nih.gov |

| Litorin | Amphibian Skin (Litoria aurea) | GRPR, NMBR caymanchem.com | A natural bombesin-like peptide with intermediate potency and duration of action compared to bombesin fragments. nih.govuniroma1.it |

| Gastrin-Releasing Peptide (GRP) | Mammalian Gut and Brain | GRPR | The mammalian equivalent of bombesin, with high selectivity for the GRPR. wikipedia.org |

| Neuromedin B (NMB) | Mammalian Spinal Cord | NMBR | A mammalian bombesin-like peptide with high selectivity for the NMBR. wikipedia.org |

| Alytesin | Amphibian Skin | GRPR, NMBR, BRS-3 | A natural analog of bombesin with similar potent activities. nih.govuniroma1.it |

Mechanistic Investigations into Undiscovered Biological Roles and Therapeutic Potential of Litorin Analogs

While the roles of Litorin in smooth muscle contraction and food intake suppression are known, further mechanistic studies are needed to uncover its full range of biological functions. caymanchem.comcenmed.com Future investigations will likely delve deeper into the signaling pathways activated by Litorin analogs upon binding to their receptors. Understanding these downstream effects is crucial for identifying new therapeutic applications.

The therapeutic potential of Litorin analogs is being actively explored, particularly in oncology. nih.gov Bombesin receptor antagonists are being investigated for their ability to inhibit tumor growth in cancers where bombesin-like peptides act as autocrine growth factors. nih.gov Conversely, Litorin agonists are being developed as targeting vectors to deliver cytotoxic agents, such as chemotherapy drugs or radioisotopes, directly to cancer cells that overexpress bombesin receptors. This targeted approach could increase the efficacy of the treatment while minimizing damage to healthy tissues. nih.gov

Advancements in Litorin Peptide Synthesis for Research-Grade Materials

The progression of Litorin research is intrinsically linked to advancements in peptide synthesis. Solid-phase peptide synthesis (SPPS) remains a cornerstone technique, allowing for the efficient and controlled assembly of peptide chains. peptidescientific.com However, emerging innovations are further refining this process.

Q & A

Basic Research Questions

Q. How can researchers ensure the purity and stability of Litorin (trifluoroacetate salt) during synthesis and storage?

- Methodology : Use reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) to verify purity (≥98%) and monitor degradation products. Stability tests should include accelerated aging studies under varying temperatures (-20°C to 25°C) and humidity conditions. Lyophilization is recommended for long-term storage to prevent hydrolysis of the trifluoroacetate counterion .

- Data Interpretation : Peaks in chromatograms at retention times deviating from the parent compound indicate impurities or degradation. Quantify using calibration curves from trifluoroacetic acid (TFA) stock standards (0.1 mg/mL) .